3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-4-(2,5-dichlorophenyl)-
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Overview
Description
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-4-(2,5-dichlorophenyl)- is a complex organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with multiple chlorine atoms and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-4-(2,5-dichlorophenyl)- typically involves the chlorination of cyclohexadiene derivatives followed by the introduction of the dichlorophenyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution pattern and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-4-(2,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as oxidized compounds like quinones.
Scientific Research Applications
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-4-(2,5-dichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-4-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-: This compound shares a similar cyclohexadiene structure but differs in the position and number of chlorine and hydroxyl groups.
2,5-Dichlorobenzoquinone: Another related compound with a quinone structure and dichloro substitution.
Uniqueness
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-4-(2,5-dichlorophenyl)- is unique due to its specific substitution pattern and the presence of both cyclohexadiene and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
75195-71-0 |
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Molecular Formula |
C12H8Cl4O2 |
Molecular Weight |
326.0 g/mol |
IUPAC Name |
3,6-dichloro-4-(2,5-dichlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H8Cl4O2/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,11-12,17-18H |
InChI Key |
JQLOFSCLYOAMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(C(C(=C2)Cl)O)O)Cl)Cl |
Origin of Product |
United States |
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